![molecular formula C9H4Cl2N2S B2603546 2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile CAS No. 923723-76-6](/img/structure/B2603546.png)
2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile is a chemical compound with the molecular formula C9H6N2S. It is also known by various synonyms such as benzothiazole-2-acetonitrile, 2-benzo d thiazol-2-yl acetonitrile, 2-benzothiazoleacetonitrile, 2-1,3-benzothiazol-2-yl acetonitrile, benzothiazole-2-yl-acetonitrile, 1,3-benzothiazol-2-ylacetonitrile, benzothiazol-2-ylacetonitrile, 2-cyanomethyl-1,3-benzothiazole, 2-benzothiazol-2-ylethanenitrile, 2-cyanomethylbenzothiazole .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Molecular Structure Analysis
The molecular structure of 2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile is characterized by a benzothiazole ring attached to an acetonitrile group. The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
Benzothiazoles are versatile scaffolds which have gigantic biological and industrial applications . They are involved in a variety of chemical reactions, including condensation with aldehydes, reactions with K2S and DMSO, and reactions with acetophenones .Scientific Research Applications
Anti-Tubercular Compounds
The compound 2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile has been utilized in the synthesis of new benzothiazole-based anti-tubercular compounds. These compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis. The synthesis pathways include diazo-coupling, Knoevenagel condensation, and molecular hybridization techniques. The structure-activity relationships and molecular docking studies of these derivatives have been explored to find potent inhibitors with enhanced anti-tubercular activity .
Anticonvulsant Agents
Benzothiazole derivatives have been designed and synthesized for their potential anticonvulsant effects. The compounds have been evaluated using the 6 Hz psychomotor seizure test, with some showing significant protection at certain doses in mice. Computational studies have predicted pharmacokinetic properties and good binding properties with epilepsy molecular targets, such as GABA receptors and Na/H exchangers .
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to benzothiazole derivatives to establish correlations between physicochemical properties and biological activity. This methodology helps in predicting the efficacy of new compounds and understanding the molecular basis of their activity .
Synthetic Pathways
The compound has been used in various synthetic pathways to create benzothiazole derivatives. These pathways include reactions such as diazo-coupling and Knoevenagel condensation, which are essential for the development of new pharmaceuticals and materials .
Molecular Docking Studies
Molecular docking studies have been conducted with benzothiazole derivatives to understand their interaction with biological targets. These studies are crucial for drug design and development, as they provide insights into the binding affinities and modes of action of potential therapeutic agents .
Pharmacophore Pattern Calculation
Computational studies involving benzothiazole derivatives have included the calculation of pharmacophore patterns. This is a critical step in drug discovery, as it identifies the structural features necessary for biological activity and can guide the design of new compounds .
Resistance Mechanism Analysis
Research has also focused on understanding the mechanisms of resistance of anti-tubercular drugs. By studying benzothiazole derivatives, scientists aim to overcome drug resistance and develop more effective treatments for tuberculosis .
Medicinal Chemistry
The compound plays a significant role in medicinal chemistry, particularly in the development of bioactive glycohybrids. Researchers have been exploring the use of benzothiazole derivatives in creating new methods for natural product-inspired bioactive compounds .
Safety And Hazards
The safety data sheet for a related compound, 2-(1,3-benzothiazol-2-yl)acetonitrile, indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Benzothiazole derivatives have shown potential in various fields, including medicinal chemistry, due to their wide range of biological activities . Future research could focus on exploring new synthetic pathways for benzothiazole derivatives, investigating their mechanisms of action, and developing more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-2,2-dichloroacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2S/c10-9(11,5-12)8-13-6-3-1-2-4-7(6)14-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUFEXYUGSESJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C#N)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.